N-({4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-({4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H18BrClN4O2S2 and its molecular weight is 513.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-({4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide (CAS No. 338422-30-3) is a synthetic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, anti-enzyme effects, and other pharmacological profiles.
This compound has the following chemical characteristics:
- Molecular Formula : C19H18BrClN4O2S2
- Molecular Weight : 513.86 g/mol
- Melting Point : Not specified in the literature
- Boiling Point : 674.1 ± 65.0 °C (predicted) .
Antibacterial Activity
Several studies have demonstrated the antibacterial properties of sulfonamide derivatives, including this compound. The mechanism of action is primarily through inhibition of bacterial folic acid synthesis by targeting dihydropteroate synthase (DHPS). In vitro assays have shown that N-(alkyl/aryl)-sulfonamide derivatives exhibit significant antibacterial activity against various strains of bacteria.
- Case Study : A study evaluated the antibacterial efficacy of related sulfonamide compounds against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, revealing that derivatives with similar structural motifs exhibited potent antibacterial effects .
Anti-Enzymatic Activity
N-(alkyl/aryl)-sulfonamides have also been studied for their anti-enzyme activities, particularly as inhibitors of carbonic anhydrase and other enzymes. The presence of the triazole ring in this compound may enhance its binding affinity to enzyme active sites.
- Research Findings : A study indicated that triazole-containing sulfonamides showed competitive inhibition against carbonic anhydrase with IC50 values in the micromolar range. This suggests potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial .
Structure-Activity Relationship (SAR)
The biological activity of N-(alkyl/aryl)-sulfonamides is influenced by various structural components:
- Allyl Group : Enhances lipophilicity and may improve cell membrane penetration.
- Triazole Ring : Contributes to the compound's ability to interact with biological targets effectively.
Table 1: Structure-Activity Relationship Overview
Structural Feature | Effect on Activity |
---|---|
Allyl Group | Increased lipophilicity |
Triazole Ring | Enhanced target interaction |
Bromobenzyl Substituent | Potential for increased antibacterial activity |
Pharmacological Implications
The pharmacological implications of N-(alkyl/aryl)-sulfonamides are vast, ranging from their use in treating bacterial infections to potential roles in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth.
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities.
- Mechanistic studies to elucidate the pathways affected by this compound.
- In vivo studies to assess pharmacokinetics and therapeutic efficacy.
Eigenschaften
IUPAC Name |
N-[[5-[(4-bromophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN4O2S2/c1-2-11-25-18(12-22-29(26,27)17-9-7-16(21)8-10-17)23-24-19(25)28-13-14-3-5-15(20)6-4-14/h2-10,22H,1,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTDRIBXPSQQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.